molecular formula C18H20FN3O3S B2491567 Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 1105231-74-0

Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2491567
CAS No.: 1105231-74-0
M. Wt: 377.43
InChI Key: RNQJGJYDUBAKQE-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition for Cancer Treatment

Compounds similar to Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate have been studied for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell proliferation and division, and their inhibition can suppress tumor growth. For instance, specific piperidine derivatives are investigated for their capacity to inhibit Aurora A, a strategy that may be effective in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Polysubstituted Piperidines

Research on the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate demonstrates the compound's role in creating biologically interesting polysubstituted piperidines. These compounds have potential applications in medicinal chemistry, showcasing the versatility of piperidine derivatives in drug development (Mateo M Salgado et al., 2019).

GPIIb/IIIa Integrin Antagonism

Another area of research involves the development of fibrinogen receptor antagonists, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate. These compounds, which feature structural motifs similar to this compound, are explored for their antiplatelet and antithrombotic potential, especially valuable in the acute phase of thrombotic treatment (Y. Hayashi et al., 1998).

Mycobacterium tuberculosis GyrB Inhibition

Thiazole-aminopiperidine hybrid analogues, such as ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, have been designed and synthesized for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase. These compounds represent a novel approach to combating tuberculosis, highlighting the therapeutic potential of structurally related piperidine derivatives in infectious disease research (V. U. Jeankumar et al., 2013).

Orexin Receptor Antagonism

Research into compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) explores their role as novel orexin receptor antagonists. These studies are particularly relevant for the development of new treatments for insomnia, demonstrating the impact of piperidine derivatives in neuropsychopharmacology (C. Renzulli et al., 2011).

Future Directions

While specific future directions for this compound were not found, thiazole derivatives are an active area of research due to their wide range of biological activities . Further optimization and research could lead to the development of new drugs with improved properties .

Properties

IUPAC Name

methyl 1-[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-25-17(24)12-6-8-22(9-7-12)16(23)10-15-11-26-18(21-15)20-14-4-2-13(19)3-5-14/h2-5,11-12H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQJGJYDUBAKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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